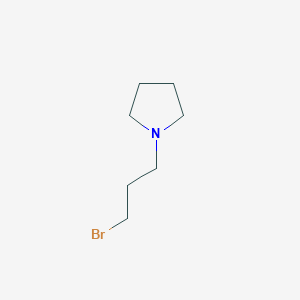

1-(3-Bromopropyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromopropyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a bromopropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding propylpyrrolidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include azidopropylpyrrolidine, thiocyanatopropylpyrrolidine, and methoxypropylpyrrolidine.

Oxidation: Products include N-oxide derivatives.

Reduction: The major product is propylpyrrolidine.

Scientific Research Applications

1-(3-Bromopropyl)pyrrolidine is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)pyrrolidine involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The pyrrolidine ring provides a stable scaffold for various chemical modifications, enabling the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

- 1-(3-Chloropropyl)pyrrolidine

- 1-(3-Iodopropyl)pyrrolidine

- 1-(3-Fluoropropyl)pyrrolidine

Comparison: 1-(3-Bromopropyl)pyrrolidine is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This reactivity balance makes it a versatile intermediate in organic synthesis. Compared to its fluorinated counterpart, the bromine atom provides different electronic and steric effects, influencing the compound’s reactivity and interactions.

Biological Activity

1-(3-Bromopropyl)pyrrolidine is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C7H14BrN

- Molecular Weight : 202.10 g/mol

- CAS Number : 13034044

- Structure : The compound features a pyrrolidine ring substituted with a bromopropyl group, which influences its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II), which play critical roles in physiological processes such as respiration and acid-base balance. This inhibition can lead to alterations in cellular metabolism and signaling pathways.

- Cellular Effects : The compound influences various cellular processes, including cell proliferation and apoptosis. It modulates signaling pathways that are crucial for maintaining cellular homeostasis.

- Transport and Distribution : The compound is predicted to have high gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system applications.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study on related pyrrolidine derivatives found that they could inhibit multidrug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Antioxidant Activity

Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The exact mechanisms remain to be fully elucidated but may involve the scavenging of free radicals and modulation of antioxidant enzyme activity .

Case Studies

Several case studies have explored the biological activity of pyrrolidine derivatives similar to this compound:

- Pseudomonas aeruginosa Inhibition : A focused screening of pyrrolidine derivatives identified compounds that effectively inhibited PBP3, a target for antibiotic development against Pseudomonas aeruginosa. These findings highlight the potential of pyrrolidine-based compounds in addressing antibiotic resistance .

- Inflammation Modulation : Compounds derived from pyrrolidine structures have been investigated for their ability to inhibit NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. This suggests that this compound could be explored for anti-inflammatory applications .

Dosage Effects

The effects of this compound vary with dosage in animal models:

- At low doses, beneficial effects such as enzyme inhibition and modulation of cellular processes were observed.

- Higher doses may lead to cytotoxicity or adverse effects, necessitating careful dosage optimization in therapeutic contexts.

Summary of Biological Activities

Properties

IUPAC Name |

1-(3-bromopropyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFMOLCQITNEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515922 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113385-33-4 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.